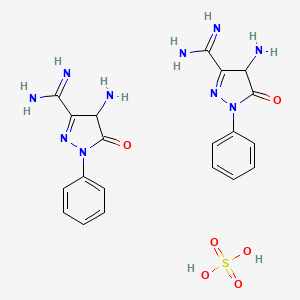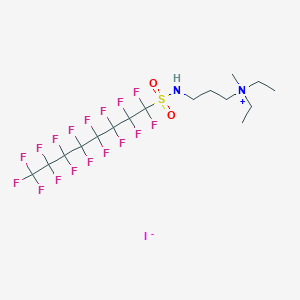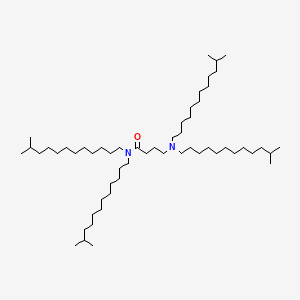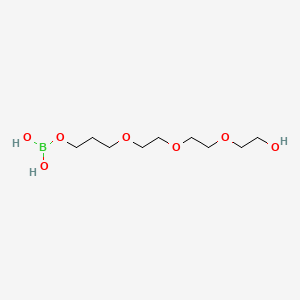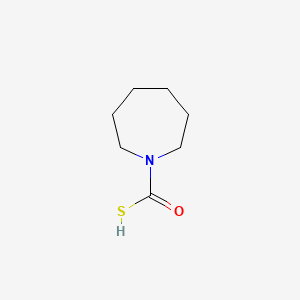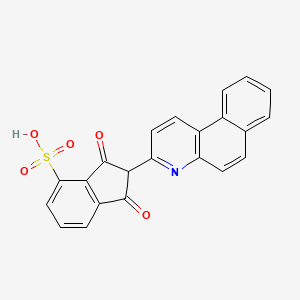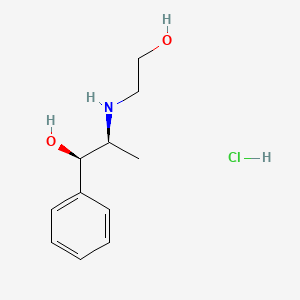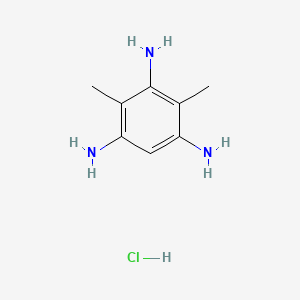
2,7-Naphthalenedisulfonyl dichloride, 4-(acetylamino)-5-(acetyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Naphthalenedisulfonyl dichloride, 4-(acetylamino)-5-(acetyloxy)- is a complex organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of sulfonyl chloride groups, acetylamino, and acetyloxy functional groups attached to a naphthalene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
The synthesis of 2,7-Naphthalenedisulfonyl dichloride, 4-(acetylamino)-5-(acetyloxy)- involves multiple steps. The starting material is typically naphthalene, which undergoes sulfonation to introduce sulfonyl groups at the 2 and 7 positions. This is followed by chlorination to convert the sulfonic acid groups to sulfonyl chlorides. The introduction of acetylamino and acetyloxy groups is achieved through acetylation reactions using acetic anhydride or acetyl chloride under acidic or basic conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
2,7-Naphthalenedisulfonyl dichloride, 4-(acetylamino)-5-(acetyloxy)- undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield sulfonic acids.
Reduction: The acetylamino and acetyloxy groups can be reduced to amines and alcohols, respectively, using reducing agents like lithium aluminum hydride.
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones using oxidizing agents such as potassium permanganate.
Aplicaciones Científicas De Investigación
2,7-Naphthalenedisulfonyl dichloride, 4-(acetylamino)-5-(acetyloxy)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with amino groups in proteins.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,7-Naphthalenedisulfonyl dichloride, 4-(acetylamino)-5-(acetyloxy)- involves its reactivity with nucleophiles. The sulfonyl chloride groups are highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The acetylamino and acetyloxy groups can also participate in acylation reactions, further contributing to the compound’s reactivity.
Comparación Con Compuestos Similares
Similar compounds to 2,7-Naphthalenedisulfonyl dichloride, 4-(acetylamino)-5-(acetyloxy)- include:
2,7-Naphthalenedisulfonic acid: Lacks the acetylamino and acetyloxy groups, making it less reactive in certain chemical reactions.
2,7-Naphthalenedisulfonyl dichloride: Does not have the acetylamino and acetyloxy groups, limiting its applications in biological studies.
4-Acetylamino-5-acetyloxy-naphthalene: Lacks the sulfonyl chloride groups, reducing its reactivity with nucleophiles.
The uniqueness of 2,7-Naphthalenedisulfonyl dichloride, 4-(acetylamino)-5-(acetyloxy)- lies in the combination of functional groups that provide a versatile platform for various chemical and biological applications.
Propiedades
Número CAS |
63870-52-0 |
|---|---|
Fórmula molecular |
C14H11Cl2NO7S2 |
Peso molecular |
440.3 g/mol |
Nombre IUPAC |
[8-acetamido-3,6-bis(chlorosulfonyl)naphthalen-1-yl] acetate |
InChI |
InChI=1S/C14H11Cl2NO7S2/c1-7(18)17-12-5-10(25(15,20)21)3-9-4-11(26(16,22)23)6-13(14(9)12)24-8(2)19/h3-6H,1-2H3,(H,17,18) |
Clave InChI |
NCIHDHOLVYAWTA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)Cl)C=C(C=C2OC(=O)C)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromoethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12684898.png)
